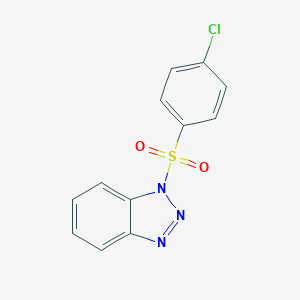

1-(4-Chlorophenyl)sulfonylbenzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)sulfonylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields. Benzotriazole derivatives are known for their outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)sulfonylbenzotriazole can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)sulfonylbenzotriazole undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzotriazole moiety is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce sulfone derivatives .

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)sulfonylbenzotriazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound has shown potential biological activity, making it a valuable tool in biological research for studying enzyme interactions and cellular processes.

Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.

Industry: The compound is used in the development of materials for solar and photovoltaic cells, as well as corrosion inhibitors and UV filters.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)sulfonylbenzotriazole involves its interaction with various molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to modulate enzyme activity and cellular processes, leading to its diverse biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)sulfonylbenzotriazole include other benzotriazole derivatives such as:

- 1-(4-Chlorophenyl)benzotriazole

- 1-(4-Methylphenyl)sulfonylbenzotriazole

- 1-(4-Nitrophenyl)sulfonylbenzotriazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry and biological research .

Actividad Biológica

1-(4-Chlorophenyl)sulfonylbenzotriazole (CPSB) is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has gained attention due to its potential applications in cancer therapy, antimicrobial activity, and as an inhibitor of certain enzymes and proteins involved in disease processes. This article will explore the biological activity of CPSB, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

- Chemical Formula : C13H10ClN3O2S

- Molecular Weight : 305.75 g/mol

- Canonical SMILES : Clc1ccc(s(=O)(=O)N2c3ccccc3N=N2)c1

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

| Log P | 3.45 |

CPSB exhibits its biological effects through several mechanisms:

- Inhibition of Enzymes : CPSB has been shown to inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in tumorigenesis and other pathological conditions.

- Modulation of Protein Interactions : The compound interacts with heat shock proteins (HSPs), particularly HSP90, which plays a significant role in protein folding and stability. This interaction can lead to the destabilization of client proteins involved in cancer progression.

- Antimicrobial Activity : CPSB demonstrates antimicrobial properties against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

A study conducted by Rivera et al. (2013) investigated the effects of CPSB on various cancer cell lines. The results indicated that CPSB effectively inhibited cell proliferation in breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 15 µM for breast cancer cells, suggesting significant potency against tumor growth.

Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of CPSB, it was found that the compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential use as an antibacterial agent.

Inhibition of Heat Shock Proteins

Research has highlighted CPSB's role as an inhibitor of HSP90. By binding to HSP90, CPSB disrupts its function, leading to the degradation of several oncogenic proteins. This mechanism was elucidated through both in vitro assays and molecular docking studies that demonstrated a high binding affinity between CPSB and the ATP-binding site of HSP90.

Comparative Analysis with Similar Compounds

To understand the unique properties of CPSB, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(4-Methylphenyl)sulfonylbenzotriazole | Moderate anticancer activity | 25 |

| 1-(Phenyl)sulfonylbenzotriazole | Low antimicrobial activity | 128 |

| This compound | High anticancer & antimicrobial activity | 15 (cancer), 32 (bacteria) |

CPSB stands out due to its enhanced potency against cancer cells compared to its analogs.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPHKONTJDIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.